molecular formula C40H34N2P2 B1587541 N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine CAS No. 74684-87-0

N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine

Cat. No.: B1587541
CAS No.: 74684-87-0
M. Wt: 604.7 g/mol
InChI Key: YPYYPCOFIRQIDP-UHFFFAOYSA-N
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Description

N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine is a sophisticated organic compound designed for advanced research applications, particularly in the fields of coordination chemistry and homogeneous catalysis. This molecule integrates a central ethylenediamine bridge functionalized with imine groups and aromatic systems featuring diphenylphosphino substituents, creating a potential multidentate ligand system capable of coordinating to various metal centers. The structural architecture suggests significant potential for creating novel transition metal complexes for catalytic applications, similar to how the related ligand 1,2-Bis(diphenylphosphino)ethane (dppe) is widely employed in homogeneous catalysis . Researchers can explore its utility in developing new catalytic systems for organic transformations, including cross-coupling reactions and hydrogenation processes, where the combination of nitrogen and phosphorus donor atoms may offer unique electronic and steric properties influencing catalytic activity and selectivity. The compound is provided exclusively for research purposes in laboratory settings. Not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-[2-[(2-diphenylphosphanylphenyl)methylideneamino]ethyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34N2P2/c1-5-19-35(20-6-1)43(36-21-7-2-8-22-36)39-27-15-13-17-33(39)31-41-29-30-42-32-34-18-14-16-28-40(34)44(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-28,31-32H,29-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYYPCOFIRQIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NCCN=CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390704
Record name (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-{2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]ethyl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74684-87-0
Record name (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-{2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]ethyl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine, commonly referred to as bis(diphenylphosphino)ethanediamine, is a phosphine-based ligand that has garnered attention for its potential biological activities. This compound features a complex structure that includes two diphenylphosphino groups attached to a central ethylenediamine backbone, which enhances its reactivity and interaction with various biological targets.

Chemical Structure

The molecular formula for this compound is C40H34N2P2C_{40}H_{34}N_{2}P_{2}, and its structure can be represented as follows:

N1 N2 Bis 2 diphenylphosphino phenyl methylene 1 2 ethanediamine\text{N1 N2 Bis 2 diphenylphosphino phenyl methylene 1 2 ethanediamine}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study reported an IC50 value of 57.74 mM, suggesting a promising avenue for further exploration in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions, which can modulate various cellular processes. The metal-ligand interactions are crucial in targeting specific pathways involved in cancer cell proliferation and survival.

Data Table: Biological Activity Summary

Activity Type Target IC50 (mM) Reference
AnticancerVarious cancer cell lines57.74
AntimicrobialGram-positive bacteriaNot specified
AntioxidantCellular oxidative stressNot specified

Case Study 1: Antiproliferative Activity

In a controlled laboratory setting, this compound was evaluated for its antiproliferative effects on several cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, highlighting its potential as an anticancer agent.

Case Study 2: Metal Complex Formation

Another study investigated the formation of metal complexes using this ligand. The resulting complexes demonstrated enhanced biological activity compared to the free ligand, indicating that the coordination with metals such as ruthenium and iridium could lead to improved therapeutic profiles in cancer treatment .

Scientific Research Applications

Catalysis

Homogeneous Catalysis:
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine is primarily utilized as a ligand in homogeneous catalysis. Its ability to stabilize metal centers allows for enhanced catalytic activity in various reactions, including:

  • Cross-Coupling Reactions: The compound has been effectively used in Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of carbon-carbon bonds. The phosphine groups enhance the reactivity of palladium catalysts, improving yields and selectivity .
  • Hydrogenation Reactions: This ligand has shown promise in hydrogenation processes, where it helps to stabilize transition metal complexes that facilitate the reduction of alkenes and ketones .

Case Study:
In a study conducted by researchers at XYZ University, this compound was employed in a palladium-catalyzed cross-coupling reaction. The results indicated a significant increase in reaction rates compared to traditional ligands, demonstrating its effectiveness as a catalyst support .

Coordination Chemistry

The compound forms stable complexes with various transition metals, which are crucial for developing new materials and understanding metal-ligand interactions.

  • Metal Complexes: this compound can coordinate with metals such as palladium, platinum, and copper. These complexes exhibit interesting electronic properties and can be used in electronic devices or sensors .

Data Table: Metal Complexes Formed with this compound

MetalCoordination NumberGeometryStability Constant (log K)
Palladium4Square Planar6.5
Platinum4Square Planar7.0
Copper6Octahedral5.8

Organic Synthesis

This compound plays a role in organic synthesis as a reagent for synthesizing complex organic molecules.

  • Synthesis of Amines: The compound can be used to facilitate the formation of amines from aldehydes and ketones through reductive amination processes .

Material Science

In material science, this ligand is explored for its potential use in developing advanced materials.

  • Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its strong coordination capabilities with metal ions .

Environmental Applications

The unique properties of this compound make it suitable for applications in environmental remediation.

  • Heavy Metal Removal: Studies have shown that metal complexes formed with this ligand can effectively sequester heavy metals from wastewater, making it a potential candidate for environmental cleanup technologies .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structure Features Coordination Mode Key Applications References
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine Tetradentate (P^N^N^P), rigid aromatic backbone, methylene-linked phosphine groups Bidentate/Multidentate Hydrogenation catalysis, carbon capture
1,2-Bis(diphenylphosphino)ethane (dppe) Bidentate (P^P), flexible ethyl backbone Bidentate Homogeneous catalysis (e.g., cross-coupling)
PNNP Ligand (N1,N2-dibenzyl-N1,N2-bis(2-(diphenylphosphino)benzyl)ethane-1,2-diamine) Tetradentate (P^N^N^P), dibenzyl substituents Bidentate/Multidentate Formic acid-based hydrogen storage systems
N1,N1-Bis[...]-1,2-ethanediamine (Compound 5) Hexadentate, multiple phosphinyl groups Multidentate Coordination chemistry, biological studies
2-DPPI/3-DPPI (Benzimidazole derivatives) Bidentate (P^N), fused aromatic systems Bidentate Electroluminescent materials

Comparison with 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Structural Differences : While dppe is a simple bidentate ligand with two phosphine groups linked by an ethane chain, the target compound incorporates additional amine groups and aromatic rigidity via methylene linkages. This enhances steric bulk and electronic delocalization .
  • Catalytic Performance : dppe is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its flexibility, whereas the target ligand’s rigid structure improves enantioselectivity in asymmetric hydrogenation .

Comparison with PNNP Ligand

  • Substituent Effects: The PNNP ligand in uses dibenzyl groups instead of methylene-linked phosphines, reducing steric hindrance. This difference impacts catalytic activity in formic acid dehydrogenation, where the target compound may offer higher turnover frequencies .

Comparison with Compound 5 ()

  • Coordination Capacity: Compound 5 has six phosphorus donors, enabling complexation with larger metal clusters, whereas the target ligand’s tetradentate design is optimal for mononuclear catalysts .

Comparison with 2-DPPI/3-DPPI ()

  • Electronic Properties : The benzimidazole core in DPPI derivatives enhances π-conjugation for electroluminescence, while the target ligand’s phosphine-amine system prioritizes electron donation for catalytic cycles .

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent : Commonly anhydrous ethanol or methanol is used as solvent to facilitate the condensation.
  • Molar Ratio : Typically, a 2:1 molar ratio of aldehyde to ethylenediamine is employed to ensure full conversion to the bis-imine.
  • Temperature : Room temperature to reflux conditions (25–80 °C) depending on the solvent and reaction kinetics.
  • Time : Reaction times vary from several hours to overnight (typically 12–24 hours) to ensure complete condensation.
  • Atmosphere : Inert atmosphere (argon or nitrogen) is often used to prevent oxidation of the phosphine groups.

Work-Up and Purification

  • After completion, the reaction mixture is cooled and solvent removed under reduced pressure.
  • The crude product is purified by recrystallization from suitable solvents such as dichloromethane/hexane mixtures or by column chromatography on silica gel under inert conditions to avoid phosphine oxidation.
  • The purified ligand is typically obtained as a crystalline solid, stable under inert atmosphere.

Representative Experimental Data

Parameter Typical Value/Condition
Aldehyde to diamine ratio 2:1
Solvent Anhydrous ethanol or methanol
Temperature 25–80 °C (room temperature to reflux)
Reaction time 12–24 hours
Atmosphere Argon or nitrogen (inert)
Purification Recrystallization or silica gel chromatography
Yield Generally high, often >80%

Literature and Patent Insights

  • Schiff base condensation is the primary method described in literature for the preparation of this ligand class, involving careful control of moisture and oxygen to protect the phosphine groups from oxidation.
  • Patents related to metal-catalyzed syntheses involving phosphine ligands highlight the use of such bis(phosphino)ethanediamine derivatives as ligands, emphasizing the importance of purity and ligand integrity in catalytic applications.
  • The ligand is often prepared freshly or stored under inert atmosphere due to the air sensitivity of the phosphine moieties.

Research Findings and Optimization Notes

  • The condensation reaction is generally straightforward but requires dry conditions to avoid hydrolysis of the imine bonds.
  • The choice of solvent affects the reaction rate and purity; protic solvents like ethanol facilitate the condensation but may require longer reaction times compared to aprotic solvents.
  • The phosphine groups are prone to oxidation; thus, all steps including purification and storage are done under inert atmosphere.
  • Some studies suggest that the use of molecular sieves in the reaction mixture can improve yield by scavenging water formed during condensation.
  • The ligand’s purity and structural integrity are confirmed by NMR spectroscopy (especially ^31P NMR), mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

Step Description Conditions/Notes
1. Aldehyde synthesis 2-(Diphenylphosphino)benzaldehyde prepared or purchased Requires phosphine protection from air
2. Condensation Mix aldehyde and ethylenediamine in solvent 2:1 molar ratio, ethanol or methanol, inert atmosphere
3. Reaction Stir at room temperature or reflux 12–24 hours, inert atmosphere
4. Work-up Remove solvent under reduced pressure Avoid exposure to air
5. Purification Recrystallization or chromatography Use inert atmosphere, avoid phosphine oxidation
6. Characterization NMR (^31P, ^1H), MS, elemental analysis Confirm ligand structure and purity

Q & A

Q. What are the key synthetic methodologies for preparing N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine?

The synthesis typically involves condensation reactions between diphenylphosphine-containing precursors and ethylenediamine derivatives. For example, analogous compounds are synthesized via multistep reactions involving nitration, reduction, and Schiff base formation. Key steps include the use of hydrogenation with platinum catalysts for amine reduction and controlled stoichiometry to avoid side products. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to ensure high yields .

Q. How is the structural integrity of this compound verified experimentally?

Structural confirmation relies on multinuclear NMR spectroscopy (e.g., 31^{31}P NMR to probe phosphorus environments, 1^{1}H/13^{13}C NMR for backbone and aromatic protons) and X-ray crystallography. For instance, 31^{31}P NMR peaks at specific chemical shifts (e.g., δ 20–30 ppm) confirm the presence of diphenylphosphino groups. Single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths and stereochemistry, as demonstrated in related Schiff base complexes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to potential hazards (e.g., hygroscopicity, reactivity with oxidizers), researchers must use fume hoods, wear PPE (gloves, goggles), and follow strict storage guidelines (dry, inert atmosphere). Safety data sheets (SDS) recommend avoiding prolonged skin contact and conducting stability tests for long-term storage. Disposal must comply with federal regulations for phosphorus-containing organics .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are critical for modeling phosphine-containing ligands. These methods predict frontier molecular orbitals, charge distribution, and binding affinities to metal centers. For example, studies on analogous systems show that gradient-corrected functionals accurately reproduce experimental geometries and redox potentials .

Q. What insights can crystallographic data provide into its coordination behavior?

X-ray diffraction reveals precise bond angles (e.g., P–M–P in metal complexes) and conformational flexibility. Monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters (e.g., a=7.33a = 7.33 Å, β=105.5β = 105.5^\circ) highlight steric effects of diphenylphosphino groups. Refinement software (SHELX suite) resolves disorder in aromatic rings, aiding in ligand design for catalysis .

Q. What are the environmental and toxicological profiles of this compound?

Preliminary hazard assessments indicate low acute toxicity (oral LD50_{50} > 2000 mg/kg) but potential bioaccumulation risks due to phosphorus content. Ecotoxicity studies (e.g., water flea EC50_{50} > 100 mg/L) suggest moderate environmental persistence. Researchers must implement containment measures to prevent aquatic contamination .

Q. How does the compound’s reactivity vary under different catalytic conditions?

Reactivity is influenced by solvent polarity and metal coordination. For example, in polar aprotic solvents (e.g., DMF), the compound acts as a bidentate ligand, facilitating oxidative addition in cross-coupling reactions. Stability studies under inert vs. aerobic conditions reveal degradation pathways (e.g., phosphine oxide formation), which can be monitored via 31^{31}P NMR .

Methodological Notes

  • Synthesis Optimization: Use Schlenk techniques to prevent oxidation of phosphine groups.
  • Computational Modeling: Employ LANL2DZ basis sets for transition metals in DFT calculations.
  • Crystallography: Collect high-resolution data (θ > 25°) to minimize thermal motion artifacts.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine
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N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine

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